molecular formula C10H7BrClN3OS B2878647 5-bromo-2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 391863-92-6

5-bromo-2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2878647
CAS RN: 391863-92-6
M. Wt: 332.6
InChI Key: UDSMMKZZJMZJMU-UHFFFAOYSA-N
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Description

“5-bromo-2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common component in various pharmaceuticals due to its bioactivity . The compound also has a 1,3,4-thiadiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group, a 1,3,4-thiadiazole ring, and bromo and chloro substituents . The exact structure would depend on the positions of these groups within the molecule.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromo and chloro substituents, which are electron-withdrawing groups and could potentially make the compound more reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, compounds with similar structures have been reported to have a density of 1.5±0.1 g/cm^3 and a boiling point of 360.4±32.0 °C at 760 mmHg .

Scientific Research Applications

Anticancer Activity

5-bromo-2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide and related compounds have been explored for their potential in cancer treatment. A study by (Tiwari et al., 2017) details the synthesis of benzamide derivatives with a thiadiazole scaffold, known for their biological properties. These compounds exhibited significant in vitro anticancer activity against various human cancer cell lines. This indicates a promising direction for developing new anticancer agents using this chemical structure.

Photosensitizing Agents

Compounds with structures similar to this compound have been studied for their use in photodynamic therapy (PDT) for cancer treatment. (Pişkin et al., 2020) researched a new zinc phthalocyanine substituted with a similar benzamide derivative. This compound exhibited high singlet oxygen quantum yield, making it a potential candidate for Type II photosensitizers in PDT.

Antimicrobial Studies

Benzamide derivatives with thiadiazole have been investigated for their antimicrobial properties. For instance, (Lamani et al., 2009) synthesized novel benzamide compounds and tested their antibacterial and antifungal activities, finding some compounds to have significant effects.

Spectroscopic and Structural Studies

Thiadiazole derivatives, akin to this compound, have been the subject of spectroscopic and structural analyses. (Matwijczuk et al., 2017) explored the keto/enol equilibrium in such compounds, finding that solvent polarizability significantly impacts their chemical behavior. This research can provide insights into how such compounds interact in different environments.

Potential Use in Antihypertensive Medications

Benzamide and thiadiazole derivatives have been studied for their potential as antihypertensive agents. (Abdel-Wahab et al., 2008) synthesized various compounds and tested them for α-blocking activity, indicating potential uses in treating hypertension.

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. Compounds with similar structures are often studied for their potential uses in medicine, particularly in the development of new drugs .

Mechanism of Action

Target of Action

The primary targets of 5-bromo-2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide are extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (ERK2) and fibroblast growth factor receptor 2 (FGFR2) . These proteins play crucial roles in cell signaling pathways, regulating cell proliferation, differentiation, and survival.

Mode of Action

The compound interacts with its targets through a process known as molecular docking . This involves the compound binding to the active sites of the target proteins, leading to changes in their activity. The exact nature of these changes depends on the specific interactions between the compound and its targets, which can involve a variety of forces, including hydrogen bonding, van der Waals forces, and electrostatic interactions.

Biochemical Pathways

The compound’s interaction with ERK2 and FGFR2 affects multiple biochemical pathways. ERK2 is part of the MAPK/ERK pathway , which is involved in cell division and differentiation . FGFR2 is involved in the FGF signaling pathway , which plays a role in tissue repair, tumor growth, and angiogenesis . By interacting with these targets, the compound can influence these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific cells and tissues where its targets are expressed. For example, in cells where ERK2 and FGFR2 are active, the compound could potentially influence cell growth and survival. The exact effects would depend on a variety of factors, including the concentration of the compound, the presence of other signaling molecules, and the specific cellular context .

properties

IUPAC Name

5-bromo-2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN3OS/c1-5-14-15-10(17-5)13-9(16)7-4-6(11)2-3-8(7)12/h2-4H,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSMMKZZJMZJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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